[2-(PROPYLSULFONYL)PHENYL](1-PYRROLIDINYL)METHANONE
Overview
Description
2-(PROPYLSULFONYL)PHENYLMETHANONE: is a complex organic compound that features both a sulfonyl group and a pyrrolidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(PROPYLSULFONYL)PHENYLMETHANONE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Sulfonyl Group:
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced via nucleophilic substitution reactions. This involves the reaction of a pyrrolidine derivative with a suitable electrophilic intermediate.
Industrial Production Methods
Industrial production of 2-(PROPYLSULFONYL)PHENYLMETHANONE may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions are fine-tuned to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 2-(PROPYLSULFONYL)PHENYLMETHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound may be investigated for its potential biological activities. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(PROPYLSULFONYL)PHENYLMETHANONE could be explored for its pharmacological properties. Its ability to undergo various chemical reactions makes it a versatile scaffold for designing new therapeutic agents.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(PROPYLSULFONYL)PHENYLMETHANONE depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and pyrrolidinyl groups can influence its binding affinity and specificity towards molecular targets.
Comparison with Similar Compounds
Similar Compounds
2-(METHYLSULFONYL)PHENYLMETHANONE: Similar structure but with a methyl group instead of a propyl group.
2-(ETHYLSULFONYL)PHENYLMETHANONE: Contains an ethyl group instead of a propyl group.
2-(BUTYLSULFONYL)PHENYLMETHANONE: Features a butyl group in place of the propyl group.
Uniqueness
The uniqueness of 2-(PROPYLSULFONYL)PHENYLMETHANONE lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The propylsulfonyl group may influence its solubility and reactivity, while the pyrrolidinyl group can affect its binding interactions with biological targets.
Properties
IUPAC Name |
(2-propylsulfonylphenyl)-pyrrolidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S/c1-2-11-19(17,18)13-8-4-3-7-12(13)14(16)15-9-5-6-10-15/h3-4,7-8H,2,5-6,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNMBTCRZNPSDN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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